Cas no 1236119-35-9 (tert-Butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate)

Tert-Butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical research. Its structure features a piperazine core functionalized with a tert-butoxycarbonyl (Boc) protecting group and a 2-chloro-4-cyanophenyl substituent, offering reactivity for further derivatization. The Boc group enhances stability during synthetic manipulations, while the chloro and cyano moieties provide sites for selective transformations. This compound is commonly employed in the development of bioactive molecules, including kinase inhibitors and CNS-targeting agents, due to its balanced steric and electronic properties. Its high purity and well-defined reactivity make it a reliable building block for complex heterocyclic systems.
tert-Butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate structure
1236119-35-9 structure
Product Name:tert-Butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate
CAS No:1236119-35-9
MF:C16H20ClN3O2
MW:321.801902770996
CID:5206668
PubChem ID:58324393
Update Time:2025-11-04

tert-Butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate
    • tert-Butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate
    • Inchi: 1S/C16H20ClN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-12(11-18)10-13(14)17/h4-5,10H,6-9H2,1-3H3
    • InChI Key: FDIAGJYFYXUVSF-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C#N)C=CC=1N1CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 446
  • XLogP3: 3.1
  • Topological Polar Surface Area: 56.6

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Additional information on tert-Butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate

Research Brief on tert-Butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate (CAS: 1236119-35-9): Recent Advances and Applications

In recent years, tert-Butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate (CAS: 1236119-35-9) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals targeting central nervous system (CNS) disorders. This piperazine derivative has garnered significant attention due to its structural versatility and potential applications in drug discovery. The compound's unique chemical properties, including the presence of a chloro and cyano substituent on the phenyl ring, make it a valuable building block for the design of receptor modulators and enzyme inhibitors.

Recent studies have focused on optimizing the synthesis of tert-Butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic method using palladium-based catalysts, achieving a yield of over 85% with high enantiomeric purity. This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical and clinical research. The improved synthetic route also reduces the generation of toxic byproducts, aligning with green chemistry principles.

The pharmacological potential of derivatives synthesized from this intermediate has been extensively investigated. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that structural analogs exhibit potent binding affinity to serotonin receptors (5-HT1A and 5-HT2A), with IC50 values in the nanomolar range. These findings suggest potential applications in treating neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Molecular docking studies revealed that the chloro-cyano-phenyl moiety plays a critical role in receptor interaction, providing insights for further structure-activity relationship (SAR) optimization.

In oncology research, tert-Butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate has shown promise as a precursor for kinase inhibitors. A 2024 study in the European Journal of Medicinal Chemistry reported the development of novel PI3K inhibitors derived from this compound, demonstrating selective cytotoxicity against breast cancer cell lines (MCF-7) with minimal effects on normal cells. The researchers attributed this selectivity to the specific spatial arrangement conferred by the piperazine-carboxylate scaffold, which enhances target binding while reducing off-target effects.

Ongoing clinical trials are exploring the therapeutic potential of compounds synthesized from this intermediate. Phase I studies of a dopamine D3 receptor antagonist (derived from 1236119-35-9) for Parkinson's disease treatment have shown favorable safety profiles and preliminary efficacy in reducing motor symptoms. Additionally, the compound's metabolic stability and blood-brain barrier permeability, as confirmed by recent pharmacokinetic studies, make it particularly valuable for CNS-targeted drug development.

Future research directions include exploring the compound's utility in PET radiotracer development for neuroimaging applications, as well as investigating its potential in multi-target drug design for complex diseases. The continued interest in tert-Butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylate underscores its importance as a versatile scaffold in medicinal chemistry, with applications spanning from neurological disorders to cancer therapeutics.

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